3'-hydroxy-2-methyl-1'-[2-(3-methylphenoxy)ethyl]-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
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Overview
Description
3’-hydroxy-2-methyl-1’-[2-(3-methylphenoxy)ethyl]-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is a complex organic compound characterized by its unique biindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-hydroxy-2-methyl-1’-[2-(3-methylphenoxy)ethyl]-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the Biindole Core: The biindole core can be synthesized through a series of cyclization reactions involving indole derivatives.
Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups are introduced through selective functionalization reactions.
Attachment of the Phenoxyethyl Side Chain: The phenoxyethyl side chain is attached via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Continuous Flow Reactors: Employing continuous flow reactors for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3’-hydroxy-2-methyl-1’-[2-(3-methylphenoxy)ethyl]-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenoxyethyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and organometallic compounds are employed under various conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Modified phenoxyethyl derivatives.
Scientific Research Applications
3’-hydroxy-2-methyl-1’-[2-(3-methylphenoxy)ethyl]-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’-hydroxy-2-methyl-1’-[2-(3-methylphenoxy)ethyl]-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in cellular processes.
Pathways: It can modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3’-hydroxy-2-methyl-1’-[2-(4-methylphenoxy)ethyl]-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one
- 3’-hydroxy-2-methyl-1’-[2-(2-methylphenoxy)ethyl]-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one
Uniqueness
3’-hydroxy-2-methyl-1’-[2-(3-methylphenoxy)ethyl]-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of 3’-hydroxy-2-methyl-1’-[2-(3-methylphenoxy)ethyl]-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H24N2O3 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
3-hydroxy-3-(2-methyl-1H-indol-3-yl)-1-[2-(3-methylphenoxy)ethyl]indol-2-one |
InChI |
InChI=1S/C26H24N2O3/c1-17-8-7-9-19(16-17)31-15-14-28-23-13-6-4-11-21(23)26(30,25(28)29)24-18(2)27-22-12-5-3-10-20(22)24/h3-13,16,27,30H,14-15H2,1-2H3 |
InChI Key |
JJCAHOCZUKODAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3C(C2=O)(C4=C(NC5=CC=CC=C54)C)O |
Origin of Product |
United States |
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